molecular formula C12H9N3O B13514569 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13514569
M. Wt: 211.22 g/mol
InChI Key: UMZAWFARQMIQDJ-UHFFFAOYSA-N
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Description

4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbonitrile group, and a phenyl group attached to a dihydropyridine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and ammonium acetate in the presence of a catalystThe reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its bioactive properties. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

  • 6-Amino-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile
  • 6-Amino-2-oxo-1-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile
  • 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Comparison: Compared to these similar compounds, 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and bioactivity. The presence of the carbonitrile group in the 3-position and the phenyl group in the 1-position provides distinct chemical properties that can be advantageous in certain applications .

Biological Activity

4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials, supported by recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13N3O
  • Molecular Weight : 287.322 g/mol
  • CAS Number : 539-03-7

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study reported that derivatives of similar dihydropyridine compounds exhibited significant antiproliferative activity against various human tumor cell lines.

Case Study: Antiproliferative Effects

In a comparative analysis involving several derivatives:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against specific cancer cell lines.
    • Example: A derivative demonstrated an IC50 of 0.5 μM against HT-29 colon carcinoma cells .
CompoundCell LineIC50 (μM)
1aHT-290.5
1cHCT1160.04
1jEA.hy9260.15

This indicates a promising selectivity and potency in targeting cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on derivatives indicated significant activity against various pathogens.

In Vitro Evaluation

The antimicrobial effectiveness was assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:

  • Top Performer : A derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus.
DerivativeMIC (μg/mL)MBC (μg/mL)
7b0.220.25

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Research indicates that the biological activities of this compound may be attributed to its ability to disrupt cellular processes:

  • Anticancer Mechanism : The compound induces microtubule disruption and G2/M cell cycle arrest .
  • Antimicrobial Mechanism : It inhibits biofilm formation in bacterial pathogens, enhancing its bactericidal efficacy .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-amino-2-oxo-1-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-8-10-11(14)6-7-15(12(10)16)9-4-2-1-3-5-9/h1-7H,14H2

InChI Key

UMZAWFARQMIQDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C(C2=O)C#N)N

Origin of Product

United States

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